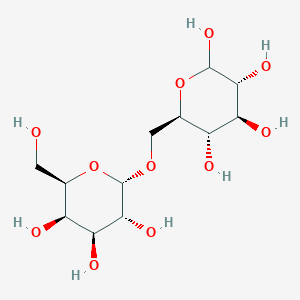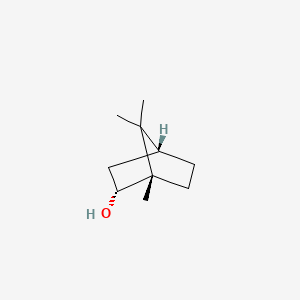
Menthyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and benzoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance industry. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthyl benzoate is typically synthesized through the esterification of menthol and benzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
Menthol+Benzoic Acid→Menthyl Benzoate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where menthol and benzoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting this compound is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Menthyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base like sodium hydroxide, this compound can be hydrolyzed to produce menthol and sodium benzoate.
Nitration: Electrophilic nitration can occur at the aromatic ring of the benzoate moiety, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Hydrolysis: Menthol and sodium benzoate.
Nitration: Nitro-menthyl benzoate derivatives.
Applications De Recherche Scientifique
Menthyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Studied for its potential use as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of menthyl benzoate involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, this compound may interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is involved in the sensation of cold and pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Menthyl benzoate is unique due to its menthol moiety, which imparts a distinct cooling sensation and aroma. This differentiates it from other benzoate esters like methyl benzoate, ethyl benzoate, and propyl benzoate, which do not have the same sensory properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
6284-35-1 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |
Clé InChI |
TTYVYRHNIVBWCB-VNQPRFMTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)



![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)
